URAT1 Inhibitory Activity: 1-(3-Bromophenyl)-3-(3,5-dimethylphenyl)urea vs. Benzbromarone and Lesinurad
In a cell-based assay using human URAT1 stably overexpressed in HEK293 cells, 1-(3-Bromophenyl)-3-(3,5-dimethylphenyl)urea inhibited 14C-uric acid uptake with an IC50 of 3,800 nM (3.80 μM) [1]. By comparison, the clinically used URAT1 inhibitor benzbromarone achieves IC50 values of approximately 278 nM (0.278 μM) in analogous URAT1-overexpressing HEK293 assays [2], while lesinurad exhibits an IC50 of approximately 3,360 nM (3.36 μM) against human URAT1 [3]. This places the target compound's potency in an intermediate range—approximately 14-fold weaker than benzbromarone but comparable to lesinurad—providing a distinct potency tier for probe development and SAR studies where both highly potent and moderately potent tool compounds are required.
| Evidence Dimension | URAT1 inhibition (IC50) |
|---|---|
| Target Compound Data | 3,800 nM (3.80 μM) |
| Comparator Or Baseline | Benzbromarone: 278 nM (0.278 μM); Lesinurad: 3,360 nM (3.36 μM) |
| Quantified Difference | Approximately 13.7-fold less potent than benzbromarone; comparable (1.13-fold difference) to lesinurad |
| Conditions | HEK293 cells stably overexpressing human URAT1; 14C-uric acid uptake assay; preincubation 30 min |
Why This Matters
Procurement of 1-(3-Bromophenyl)-3-(3,5-dimethylphenyl)urea is justified for URAT1 research programs requiring a moderately potent inhibitor with a structural scaffold distinct from benzbromarone and lesinurad, enabling orthogonal probe validation and SAR diversification.
- [1] BindingDB. BDBM50624556 (CHEMBL5396907): IC50 = 3.80E+3 nM for human URAT1 in HEK293 cells. Deposited 2024-12-17. View Source
- [2] ARD/BMJ Journals. URAT1 Inhibition IC50 Data: Benzbromarone IC50 = 0.2 μM. View Source
- [3] ARD/BMJ Journals. SAT0521: Lesinurad inhibits human URAT1 with IC50 = 3.36 μM, 2014. View Source
